molecular formula C16H19N3O2 B3023256 tert-butyl N-[(Z)-[amino(2-naphthyl)methylene]amino]carbamate CAS No. 1053655-99-4

tert-butyl N-[(Z)-[amino(2-naphthyl)methylene]amino]carbamate

Cat. No.: B3023256
CAS No.: 1053655-99-4
M. Wt: 285.34 g/mol
InChI Key: LHDXOEJMEHJTRB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate (CAS: 1053655-99-4) is a hydrazinecarboxylate derivative featuring a naphthalene substituent. This compound belongs to a class of tert-butyl-protected hydrazinecarboxylates, which are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during reactions.

Properties

IUPAC Name

tert-butyl N-[[amino(naphthalen-2-yl)methylidene]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-18-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDXOEJMEHJTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-99-4
Record name 1,1-Dimethylethyl 2-(imino-2-naphthalenylmethyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate involves several steps and specific reaction conditionsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (BOC) Group

The BOC-protected hydrazine moiety undergoes acid-mediated deprotection to yield free hydrazine derivatives. This reaction is critical for subsequent functionalization.

Reaction Conditions Outcome Yield Reference
Trifluoroacetic acid (TFA) in CH₂Cl₂ at 0°C for 2 hCleavage of the BOC group to generate hydrazine70–85% ,

Mechanism :

  • TFA protonates the BOC group, inducing cleavage and releasing CO₂ and tert-butanol.

  • The resulting hydrazine intermediate can undergo further reactions, such as cyclization or condensation .

Condensation with Carbonyl Compounds

The hydrazine group reacts with aldehydes or ketones to form hydrazones, which are precursors for heterocyclic synthesis.

Reaction Partner Conditions Product Yield Reference
Benzaldehyde in EtOH/HOAcStirring at 20°C for 1 hHydrazone intermediate65–75% ,
Acetic anhydride at 125°CCyclization to 1,3,4-oxadiazole derivatives2-Imino-1,3,4-oxadiazoline46–52%

Key Observations :

  • DMAP accelerates annulation reactions with isothiocyanates by stabilizing zwitterionic intermediates .

  • Microwave irradiation (e.g., 100°C for 10 min) enhances reaction efficiency in DMSO .

Cyclization to Heterocyclic Systems

The compound participates in cyclization reactions to form nitrogen-containing heterocycles, such as triazoles or oxadiazoles.

Reagents Conditions Product Yield Reference
Isothiocyanates in dry EtOHBasic media (NaOH, RT, 2–4 h)1,2,4-Triazole-3-thiones52–88%
Carbamoyl chloridesPyridine, CH₂Cl₂, 0°C to RTCarbamoyl hydrazine derivatives60–80%

Mechanistic Notes :

  • Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on electrophilic carbons .

  • Desulfurization steps are often required for oxadiazoline formation .

Carbamoylation and Urea Formation

Reaction with carbamoyl chlorides generates urea-linked derivatives, expanding pharmacological potential.

Reagents Conditions Product Yield Reference
Triphosgene, pyridineCH₂Cl₂, 0°C to RTTert-butyl carbamoyl hydrazine70–85%

Synthetic Utility :

  • Carbamoylation is pivotal for introducing ureido motifs in drug-discovery scaffolds .

Oxidative Transformations

Aerobic oxidation in the presence of DMAP facilitates the formation of acyldiazenes, enabling annulation with isothiocyanates .

Critical Factors :

  • Oxygen atmosphere accelerates oxidation rates.

  • DMAP serves dual roles as a base and catalyst .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Key Spectral Data Yield/Purity Notable Features
tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate Naphthalen-2-yl Not explicitly provided (estimated: ~C₁₆H₁₉N₃O₂) ~285.35 (estimated) N/A (spectral data not available) 97% Aromatic naphthalene enhances π-π interactions; potential applications in materials or medicinal chemistry.
tert-Butyl(2Z)-2-[(4′-nitrobiphenyl-4-yl)methylene]hydrazinecarboxylate (14b) 4′-Nitrobiphenyl-4-yl C₁₈H₁₉N₃O₄ 341.36 ¹H-NMR (CD₃OD): δ 8.6 (s, 1H), 8.62 (d, J = 2.2 Hz, 2H); ESI-MS: m/z 342.3650 [M+H]⁺ 90% Nitro group introduces electron-withdrawing effects; high yield suggests stability in synthesis.
tert-Butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate Indol-6-yl C₁₄H₁₇N₃O₂ 259.31 N/A 95% Indole moiety may confer biological activity; lower molecular weight compared to naphthalene derivative.
tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate Pyrrole-dione-propanoyl C₁₂H₁₇N₃O₅ 283.29 IR: N-H, C=O carbamate/amide peaks 98% Pyrrole-dione enables bioconjugation; used in cross-linking applications.
tert-Butyl[[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate 4-(2-Pyridinyl)phenyl C₁₈H₁₉N₃O₂ 309.37 Intermolecular N-H···O hydrogen bonds stabilize crystal structure N/A Pyridine enhances solubility in polar solvents; structural rigidity from hydrogen bonding.
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate 4-Fluorobenzoyl C₁₂H₁₄FN₃O₃ 273.26 N/A N/A Fluorine improves metabolic stability; potential for pharmaceutical intermediates .

Functional and Application Differences

  • Electron-Donating/Withdrawing Effects :

    • The nitro group in 14b () increases electrophilicity, making it reactive in substitution reactions. In contrast, the naphthalene group in the main compound provides electron-rich aromaticity, favoring π-stacking or charge-transfer interactions .
    • Fluorine in tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate enhances lipophilicity and resistance to oxidative metabolism, advantageous in drug design .
  • The naphthalene analog may exhibit distinct binding profiles due to its larger aromatic surface . The pyrrole-dione derivative () is tailored for bioconjugation, useful in protein labeling or polymer chemistry .
  • Synthetic Utility :

    • Compounds with aliphatic chains (e.g., tert-Butyl 2-benzyl-2-(hex-5-en-1-yl)hydrazinecarboxylate in ) are intermediates in cascade reactions, leveraging their alkyl groups for cyclization or cross-coupling .

Biological Activity

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate is a chemical compound that has attracted considerable interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C16H19N3O2C_{16}H_{19}N_{3}O_{2} and a molecular weight of 285.34 g/mol, features a unique structure that includes a tert-butyl group and a naphthalene moiety, which may contribute to its biological properties .

Chemical Structure and Properties

PropertyValue
CAS Number 1053655-99-4
Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name tert-butyl N-[(E)-[amino(naphthalen-2-yl)methylidene]amino]carbamate
InChI Key LHDXOEJMEHJTRB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps, including condensation reactions under specific conditions. Common solvents used in the synthesis include dichloromethane and ethanol, often in the presence of catalysts like palladium or copper compounds .

The biological activity of tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of certain enzymes and receptors, thereby influencing various cellular processes .

Antioxidant Properties

Preliminary studies suggest that compounds similar to tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate exhibit antioxidant properties, which may help in mitigating oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage .

Cytotoxicity and Cell Viability

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, exposure to different concentrations resulted in varied cell viability rates, indicating its potential as an anticancer agent. The exact mechanism by which it induces cytotoxicity remains to be fully elucidated but is believed to involve apoptosis pathways .

Case Studies

  • Study on HepG2 Cells : A study investigated the protective effects of related compounds against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells. The findings indicated that these compounds could prevent cell death caused by oxidative agents, suggesting potential therapeutic applications for liver-related diseases .
  • Naphthalene Derivatives : Research comparing various naphthalene derivatives demonstrated that structural modifications significantly influence biological activity, including anti-inflammatory and anticancer properties. The presence of hydrazine groups was noted to enhance these effects .

Comparative Analysis

The biological activity of tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate can be compared with other similar compounds:

Compound NameBiological Activity
Naphthalene Derivative AAnticancer
Hydrazinecarboxylate Compound BAntioxidant
Tert-butyl Hydrazine Derivative CCytotoxic

Q & A

Q. How can researchers optimize the synthesis conditions for tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate to improve yield and purity?

Methodological Answer: Employ statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). DOE minimizes trial-and-error approaches by identifying critical factors through factorial designs (full or fractional) and response surface methodologies . For example, quantum chemical calculations (e.g., density functional theory) can predict optimal reaction pathways, which are then validated experimentally. This hybrid computational-experimental approach reduces time and resource expenditure .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate?

Methodological Answer:

  • Single-crystal X-ray diffraction provides definitive structural confirmation, including bond lengths, angles, and stereochemistry (as demonstrated for similar hydrazine derivatives) .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves dynamic molecular behavior and hydrogen bonding.
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
  • FT-IR spectroscopy identifies functional groups (e.g., carbonyl stretches from the tert-butyl carbamate group).

Q. What safety protocols should be followed when handling tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate in the laboratory?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
  • Adhere to institutional Chemical Hygiene Plans , including mandatory safety training and 100% compliance on safety exams before experimental work .
  • Dispose of waste via approved protocols, as ecological toxicity data for this compound are unavailable .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanism of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate?

Methodological Answer:

  • Perform quantum chemical reaction path searches (e.g., using Gaussian or ORCA) to model transition states and intermediates .
  • Validate computational predictions with kinetic isotope effects (KIE) or in situ spectroscopic monitoring (e.g., ReactIR).
  • Use cheminformatics tools to analyze reaction networks and identify competing pathways .

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Implement a feedback loop : Refine computational models using experimental data (e.g., adjusting solvent effects or entropy corrections in DFT calculations) .
  • Conduct sensitivity analysis to identify variables causing discrepancies (e.g., impurities in starting materials or incomplete conversion).
  • Apply multivariate statistical analysis (e.g., PCA or PLS) to isolate confounding factors in datasets .

Q. How can researchers design experiments to investigate the compound’s potential as a ligand in catalysis or supramolecular assemblies?

Methodological Answer:

  • Use molecular docking simulations to predict binding affinities with target receptors or metals .
  • Perform titration experiments (e.g., UV-Vis or fluorescence spectroscopy) to quantify association constants.
  • Explore crystallization conditions (via solvent screening or additive strategies) to co-crystallize the compound with metal ions for structural analysis .

Q. What methodologies are recommended for analyzing the compound’s stability under varying environmental conditions (pH, temperature, light)?

Methodological Answer:

  • Conduct accelerated stability studies using DOE to simulate degradation pathways (e.g., hydrolysis of the tert-butyl carbamate group).
  • Monitor degradation products via LC-MS/MS and compare with computational predictions of plausible breakdown mechanisms .
  • Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions.

Data Management and Ethical Considerations

Q. How can chemical software enhance data integrity and reproducibility in studies involving this compound?

Methodological Answer:

  • Use electronic lab notebooks (ELNs) with version control to track experimental iterations .
  • Apply blockchain-based data logging to ensure tamper-proof records of synthesis and characterization data.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. What ethical guidelines govern the use of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate in research?

Methodological Answer:

  • Prohibit in vivo testing unless explicitly approved for regulated biomedical studies, as the compound is not FDA-approved and lacks toxicity profiling .
  • Ensure compliance with institutional review boards (IRBs) for studies involving human-derived materials.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(Z)-[amino(2-naphthyl)methylene]amino]carbamate
Reactant of Route 2
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tert-butyl N-[(Z)-[amino(2-naphthyl)methylene]amino]carbamate

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